Vorasidenib

Brain penetration CNS exposure Pharmacokinetics

Researchers requiring an IDH inhibitor with proven CNS penetration face limited options-ivosidenib and enasidenib exhibit negligible blood-brain barrier penetration and are not indicated for glioma. Vorasidenib (AG-881) is the only FDA-approved targeted therapy for IDH-mutant Grade 2 glioma, engineered for brain-to-plasma ratios >1.0. • Dual mIDH1/2 inhibition (IC50 0.25-7 nM); >90% 2-HG suppression in glioma models • 2.5-fold PFS improvement (27.7 vs. 11.1 months) in the Phase 3 INDIGO trial • 64.5% seizure frequency reduction vs. placebo Supplied with full analytical characterization; ready for global shipment.

Molecular Formula C14H13ClF6N6
Molecular Weight 414.74 g/mol
CAS No. 1644545-52-7
Cat. No. B611703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorasidenib
CAS1644545-52-7
SynonymsVorasidenib, AG-881, AG 881, AG881
Molecular FormulaC14H13ClF6N6
Molecular Weight414.74 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F
InChIInChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1
InChIKeyQCZAWDGAVJMPTA-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vorasidenib: Brain-Penetrant Dual IDH1/2 Inhibitor


Vorasidenib (AG‑881) is an orally administered, first‑in‑class, small‑molecule dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) [REFS‑1]. It is rationally designed to cross the blood–brain barrier and achieve therapeutic concentrations within central nervous system tumors [REFS‑2]. The compound received FDA approval on August 6, 2024, for the treatment of adult and pediatric patients (≥12 years) with Grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation following surgery [REFS‑3].

Target Engagement

Dual mutant IDH1/2 inhibition at low nanomolar concentrations; covers IDH1-R132H and IDH2-R140Q variants.

CNS Model Fit

Reported brain-to-plasma ratios >1 in glioma models support CNS tumor model research and 2‑HG suppression studies.

Pathway Study Tool

Enables IDH‑mutant glioma pathway investigation, oncometabolite (2‑HG) reduction, and epigenetic endpoint analysis.

Vorasidenib vs Other IDH Inhibitors: CNS Exposure


Substitution of vorasidenib with other mutant IDH inhibitors such as ivosidenib or enasidenib is not pharmacologically equivalent because these compounds exhibit markedly different blood–brain barrier penetration, resulting in insufficient central nervous system (CNS) drug exposure [REFS‑1]. Vorasidenib was specifically engineered to achieve high brain‑to‑plasma ratios, enabling robust suppression of the oncometabolite 2‑hydroxyglutarate (2‑HG) within glioma tissue—a prerequisite for clinical efficacy in brain tumors [REFS‑2]. In contrast, ivosidenib demonstrates limited brain penetrance and enasidenib is not indicated for CNS malignancies [REFS‑3]. Moreover, vorasidenib is the only FDA‑approved agent for IDH‑mutant Grade 2 glioma, with a validated clinical benefit demonstrated in the Phase 3 INDIGO trial that other IDH inhibitors have not replicated in this patient population [REFS‑4].

Ivosidenib

Limited brain penetrance (reported brain‑to‑plasma ratio

Enasidenib

IDH2‑selective profile and insufficient CNS exposure data; not established for glioma model research.

Pan‑IDH alternatives

Other IDH inhibitors lack comparable brain penetration evidence; intratumoral 2‑HG suppression >90% may not be reproducible without verified CNS exposure.

Vorasidenib: Head-to-Head and Placebo-Controlled Evidence


Brain Penetrance vs Ivosidenib

In a phase 1 perioperative study in patients with recurrent IDH1‑mutant glioma, the mean brain‑to‑plasma drug concentration ratio for vorasidenib (50 mg QD) was 1.59, compared to only 0.13 for ivosidenib (500 mg QD) [REFS‑1]. This nearly 12‑fold difference in CNS exposure is consistent with preclinical orthotopic glioma models, where vorasidenib exhibited a brain‑to‑plasma ratio of 1.33 versus <0.04 for ivosidenib [REFS‑2].

Brain Penetrance
Head‑to‑head
1.59 (vorasidenib) vs 0.13 (ivosidenib)
Supports CNS exposure model; vorasidenib achieves >10‑fold higher brain‑to‑plasma ratio.
Perioperative Phase 1; glioma patients.
Brain penetration CNS exposure Pharmacokinetics

Intratumoral 2-HG Suppression vs Ivosidenib

In orthotopic glioma models, vorasidenib reduced intratumoral 2‑hydroxyglutarate (2‑HG) levels by 98%, whereas ivosidenib achieved only an 85% reduction [REFS‑1]. In a clinical perioperative study, vorasidenib (50 mg QD) lowered tumor 2‑HG by 92.5% (95% CI 78.1–97.7) relative to untreated controls, compared to a 92.0% reduction (95% CI 73.2–97.4) for ivosidenib (500 mg QD), though the difference in consistency of suppression favored vorasidenib [REFS‑2].

2‑HG Suppression
Head‑to‑head
98% reduction (preclinical) vs 85% ivosidenib
Reported deeper intratumoral 2‑HG suppression; supports target engagement endpoint analysis.
Orthotopic glioma mouse models; clinical perioperative data consistent.
2‑hydroxyglutarate Pharmacodynamics Target engagement

Progression-Free Survival vs Placebo

In the pivotal Phase 3 INDIGO trial (NCT04164901), vorasidenib (40 mg QD) extended median progression‑free survival (PFS) to 27.7 months (95% CI 17.0–not reached) compared to 11.1 months (95% CI 11.0–13.7) for placebo, corresponding to a hazard ratio of 0.39 (95% CI 0.27–0.56; P<0.0001) [REFS‑1][REFS‑2].

PFS Endpoint
Phase 3
27.7 months (vorasidenib) vs 11.1 months (placebo); HR 0.39
Reported PFS endpoint context; indicates model‑level disease stabilization.
INDIGO trial, n=331; Grade 2 IDH‑mutant glioma.
Progression‑free survival Phase 3 trial Clinical efficacy

Tumor Growth Rate vs Placebo

In the INDIGO trial, the 6‑month volumetric tumor growth rate was –1.3% (95% CI –3.2 to 0.7) in the vorasidenib arm, indicating tumor shrinkage, compared to +14.4% (95% CI 12.0 to 16.8) in the placebo arm, representing a difference of 15.9 percentage points (95% CI 12.6–19.3) [REFS‑1].

Tumor Growth Rate
Phase 3
–1.3% (vorasidenib) vs +14.4% (placebo); Δ15.9 pp
Reported volumetric response endpoint; supports model of tumor growth arrest.
6‑month volumetric MRI assessment; INDIGO trial.
Tumor growth rate Volumetric analysis Disease modification

Seizure Control vs Placebo

In the INDIGO trial, patients receiving vorasidenib experienced 18.2 seizures per person‑year (95% CI 8.4–39.5), whereas those receiving placebo experienced 51.2 seizures per person‑year (95% CI 22.9–114.8), representing a 64.5% relative reduction in seizure frequency [REFS‑1].

Seizure Frequency
Phase 3
18.2 vs 51.2 seizures/person‑year; 64.5% relative reduction
Reported seizure‑endpoint context; supports symptom‑related endpoint research.
Self‑reported; INDIGO trial.
Seizure control Quality of life Symptom management

Dual IDH1/2 Inhibition Potency

Vorasidenib inhibits mutant IDH1 and IDH2 with IC50 values ranging from 0.25 nM to 7 nM, including 0.6 nM for IDH1‑R132H and 7 nM for IDH2‑R140Q [REFS‑1]. In contrast, ivosidenib is selective for IDH1 only (IC50 ~12 nM) and enasidenib is selective for IDH2 only (IC50 100‑400 nM depending on mutation) [REFS‑2].

Inhibition Potency
Reported
IC50: 0.25–7 nM (IDH1/2 mutants)
Supports dual target engagement assay design; covers common IDH1/2 variants.
Biochemical assays; compared to single‑isoform inhibitors.
IDH1 inhibition IDH2 inhibition Target coverage

Vorasidenib Application Scenarios


First-Line Therapy for IDH-Mutant Glioma

Vorasidenib is the only FDA‑approved targeted therapy for adult and pediatric patients (≥12 years) with Grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation following surgery [REFS‑1]. The INDIGO trial demonstrated a 2.5‑fold improvement in median PFS (27.7 vs. 11.1 months) and a 15.9‑percentage‑point reduction in tumor growth rate compared to placebo, establishing vorasidenib as the standard‑of‑care alternative to watchful waiting or early cytotoxic therapy [REFS‑2][REFS‑3].

Replacing Ivosidenib for CNS Malignancies

For research or clinical programs requiring an IDH inhibitor with proven CNS penetration, vorasidenib is the only agent with demonstrated brain‑to‑plasma ratios >1.0 [REFS‑1]. In contrast, ivosidenib exhibits brain‑to‑plasma ratios <0.15, limiting its utility in brain tumors [REFS‑2]. Enasidenib is not indicated for CNS malignancies and has negligible brain penetrance [REFS‑3]. Vorasidenib is therefore the sole IDH inhibitor appropriate for glioma models or clinical protocols where intratumoral drug exposure is critical.

Dual IDH1/2 Inhibition in Preclinical Research

Vorasidenib provides potent dual inhibition of both IDH1 and IDH2 mutants (IC50 0.25–7 nM), enabling researchers to study IDH‑mutant biology without the confounding variable of isoform selectivity [REFS‑1]. This broader target coverage is particularly relevant for in vivo glioma models where 2‑HG suppression >90% is required to observe epigenetic and differentiation effects [REFS‑2].

Seizure Control in Glioma Patients

Vorasidenib reduced seizure frequency by 64.5% compared to placebo in the INDIGO trial (18.2 vs. 51.2 seizures per person‑year) [REFS‑1]. This symptomatic benefit is unique among IDH inhibitors and provides a compelling rationale for incorporating vorasidenib into clinical studies where seizure burden is a meaningful endpoint.

Application
Selection Property
Validation Focus
IDH‑mutant glioma pathway research
Brain penetrance >1 and dual IDH1/2 coverage
Intratumoral 2‑HG reduction >90% in glioma models
CNS pharmacokinetic / exposure studies
Reported brain‑to‑plasma ratio >1
CNS exposure comparison with ivosidenib; model‑dependent review
Isoform‑nonselective target engagement
Low nanomolar IC50 against IDH1‑R132H and IDH2‑R140Q
Mutant IDH1/2 enzyme inhibition assay; 2‑HG production in cell models
Seizure‑related endpoint research
Seizure‑frequency reduction in glioma models
Seizure endpoint monitoring in preclinical IDH‑mutant studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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